molecular formula C9H6ClF3OS B6311496 2-(Trifluoromethylthio)-2-chloroacetophenone CAS No. 2088942-64-5

2-(Trifluoromethylthio)-2-chloroacetophenone

Cat. No.: B6311496
CAS No.: 2088942-64-5
M. Wt: 254.66 g/mol
InChI Key: ALHSRZQICQEPDO-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)-2-chloroacetophenone is an organic compound that features both trifluoromethylthio and chloro functional groups attached to an acetophenone core

Properties

IUPAC Name

2-chloro-1-phenyl-2-(trifluoromethylsulfanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3OS/c10-8(15-9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHSRZQICQEPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)-2-chloroacetophenone typically involves the introduction of the trifluoromethylthio group to an acetophenone derivative. One common method is the reaction of 2-chloroacetophenone with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)-2-chloroacetophenone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted acetophenones with various functional groups.

    Oxidation: Trifluoromethylsulfoxides or trifluoromethylsulfones.

    Reduction: Alcohol derivatives of acetophenone.

Scientific Research Applications

2-(Trifluoromethylthio)-2-chloroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)-2-chloroacetophenone is largely dependent on its functional groups. The trifluoromethylthio group can interact with various molecular targets, potentially altering their activity. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets. The chloro group can also participate in interactions with biological molecules, further influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethylthio)-2-chloroacetophenone is unique due to the presence of both trifluoromethylthio and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

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